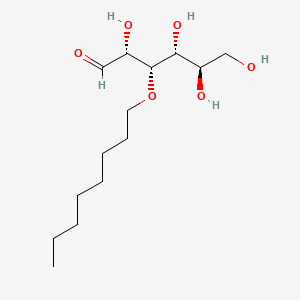
D-Glucose, 3-O-octyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose, 3-O-octyl-: is a derivative of D-glucose, a naturally occurring monosaccharide. This compound is characterized by the substitution of an octyl group at the third oxygen position of the glucose molecule. It is known for its amphipathic properties, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose, 3-O-octyl- typically involves the protection of the hydroxyl groups of D-glucose, followed by selective substitution at the third position. One common method starts with 1,2,5,6-diisopropylidene-D-glucose, which is then reacted with octanol under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for D-Glucose, 3-O-octyl- are similar to laboratory synthesis but are scaled up. These methods often involve the use of large reactors and continuous flow systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: D-Glucose, 3-O-octyl- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary and secondary alcohols.
Substitution: Various functionalized glucose derivatives.
科学的研究の応用
Chemistry: D-Glucose, 3-O-octyl- is used as a surfactant in various chemical reactions due to its amphipathic nature .
Biology: In biological research, it is used to study the effects of amphipathic molecules on cell membranes and protein interactions .
Medicine: This compound is explored for its potential in drug delivery systems, particularly in forming stable liposomes for encapsulating therapeutic agents .
Industry: D-Glucose, 3-O-octyl- is utilized in the production of biodegradable surfactants and emulsifiers .
作用機序
The mechanism of action of D-Glucose, 3-O-octyl- involves its interaction with lipid bilayers and proteins. Its amphipathic nature allows it to integrate into cell membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
類似化合物との比較
- D-Glucose, 3-O-decyl-
- D-Glucose, 3-O-hexyl-
- D-Glucose, 3-O-butyl-
Comparison: D-Glucose, 3-O-octyl- is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This makes it more effective as a surfactant compared to shorter or longer chain derivatives .
Conclusion
D-Glucose, 3-O-octyl- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties make it a valuable tool for scientific research and industrial processes.
特性
CAS番号 |
111181-38-5 |
|---|---|
分子式 |
C14H28O6 |
分子量 |
292.37 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-octoxyhexanal |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-20-14(12(18)10-16)13(19)11(17)9-15/h10-15,17-19H,2-9H2,1H3/t11-,12+,13-,14-/m1/s1 |
InChIキー |
WVHIXJHJEUWXKQ-XJFOESAGSA-N |
異性体SMILES |
CCCCCCCCO[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |
正規SMILES |
CCCCCCCCOC(C(C=O)O)C(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


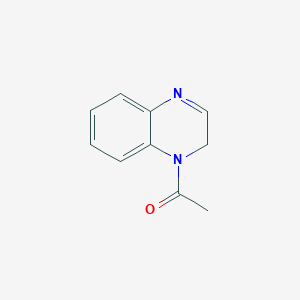

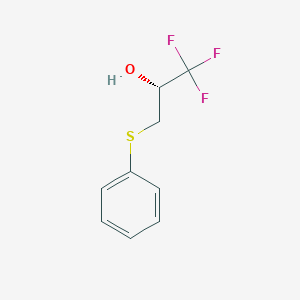
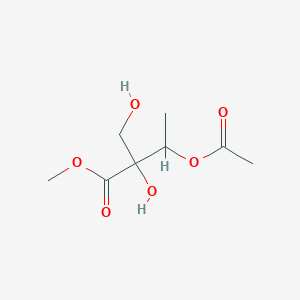

![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
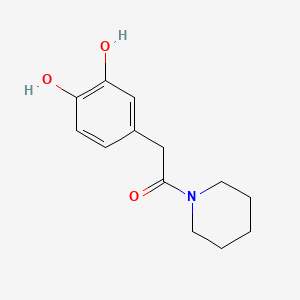
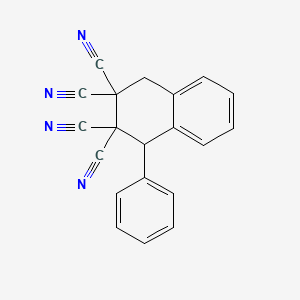
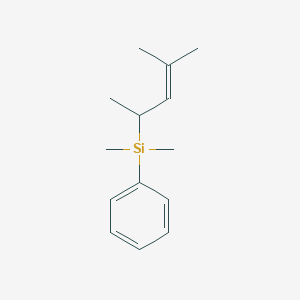

![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)
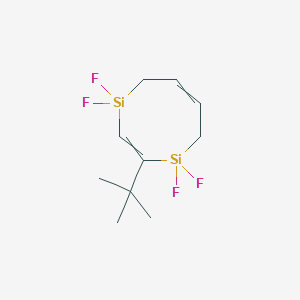
![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)
![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)
